![molecular formula C9H18N2 B13074013 1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13074013.png)
1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique bicyclic structure, which consists of a pyridine ring fused with a pyrrole ring The presence of an ethyl group and the octahydro configuration adds to its distinct chemical properties
Preparation Methods
The synthesis of 1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a pyridine derivative, the introduction of an ethyl group can be achieved through alkylation reactions. Subsequent hydrogenation steps lead to the octahydro configuration. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and efficiency .
Chemical Reactions Analysis
1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting any unsaturated bonds to saturated ones.
Substitution: Nucleophilic substitution reactions can occur at the ethyl group or other reactive sites on the molecule, often using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives have shown potential as enzyme inhibitors, particularly in targeting specific biological pathways.
Medicine: Research has indicated its potential use in developing new therapeutic agents, especially in cancer treatment due to its ability to interact with specific molecular targets.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, including the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism by which 1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine can be compared with other similar compounds in the pyrrolopyridine family, such as:
1H-Pyrrolo[2,3-b]pyridine: Known for its potent activity against fibroblast growth factor receptors, making it a candidate for cancer therapy.
1H-Pyrazolo[3,4-b]pyridine: Exhibits diverse biological activities and is used in the synthesis of various bioactive molecules.
1H-Pyrrolo[3,2-c]pyridine: Studied for its anticancer properties, particularly as a colchicine-binding site inhibitor. The uniqueness of this compound lies in its specific structural configuration and the presence of the ethyl group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-ethyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C9H18N2/c1-2-11-6-4-8-3-5-10-7-9(8)11/h8-10H,2-7H2,1H3 |
InChI Key |
VDMGNVHIHQPQDF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2C1CNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


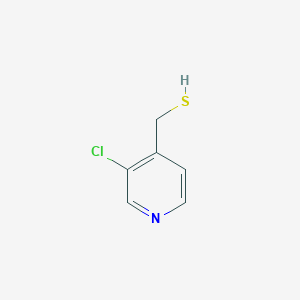
![6-Bromo-3-fluoro-pyrazolo[1,5-a]pyrimidine](/img/structure/B13073955.png)
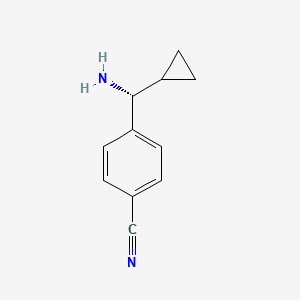
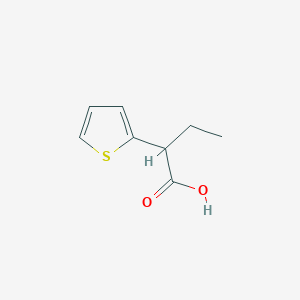
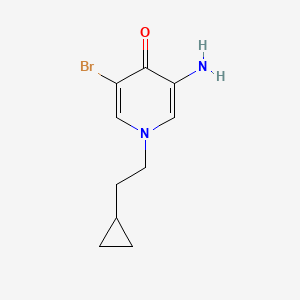
![3,5,7-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13073964.png)
![4-Bromo-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13073973.png)
![2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B13073980.png)

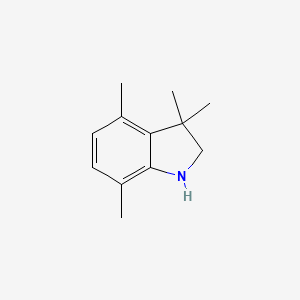
![1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13074004.png)

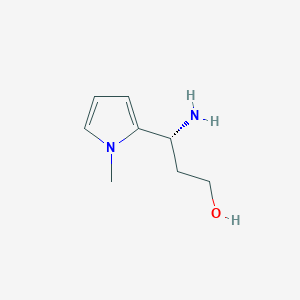
![1-[(5-Fluoropyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13074016.png)
